molecular formula C28H35N3O B8360517 1-Diphenylmethyl-4-(2-hydroxy-3-(2-phenylethylamino)propyl)-piperazine CAS No. 143759-60-8

1-Diphenylmethyl-4-(2-hydroxy-3-(2-phenylethylamino)propyl)-piperazine

Cat. No.: B8360517
CAS No.: 143759-60-8
M. Wt: 429.6 g/mol
InChI Key: QSEFVVBQKKFJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diphenylmethyl-4-(2-hydroxy-3-(2-phenylethylamino)propyl)-piperazine is a useful research compound. Its molecular formula is C28H35N3O and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143759-60-8

Molecular Formula

C28H35N3O

Molecular Weight

429.6 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-phenylethylamino)propan-2-ol

InChI

InChI=1S/C28H35N3O/c32-27(22-29-17-16-24-10-4-1-5-11-24)23-30-18-20-31(21-19-30)28(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,27-29,32H,16-23H2

InChI Key

QSEFVVBQKKFJHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CNCCC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.08 g (0.01 mol) of 1-(diphenylmethyl)-4-(2,3-epoxypropyl)piperazine and 1.2 g (0.01 mol) of 2-phenylethylamine were refluxed with heating together with 200 ml of DMF for 24 hours in the presence of a catalytic amount of an alkali such as potassium carbonate. DMF was distilled off under reduced pressure, and a residue was extracted with ethyl acetate. After washing with water and drying, the ethyl acetate was distilled off under reduced pressure to obtain 5 g of a crude subject compound of a viscous liquid. The obtained compound was refined by flush chromatography and fractional thin-layer chromatography by using solvent mixtures of ethyl acetate--methanol and methylene chloride--methanol respectively to obtain 1.5 g of the subject compound as white crystals.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.